4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a molecular formula of C11H11ClN2O3S This compound features a cyclohexene ring substituted with a chloro group, a thiazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the thiazole moiety, followed by chlorination and carboxylation reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .
Scientific Research Applications
4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the chloro and thiazole substitutions.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(11(16)17)8(3-6)10(15)14-9-4-13-5-18-9/h1,4-5,7-8H,2-3H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZAVVHZSLJLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CN=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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